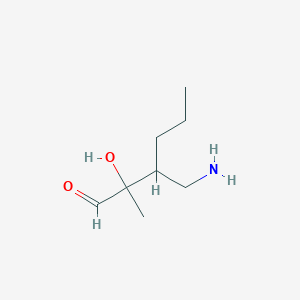
3-(Aminomethyl)-2-hydroxy-2-methylhexanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)-2-hydroxy-2-methylhexanal is an organic compound that features both an amino group and a hydroxyl group attached to a hexanal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-2-hydroxy-2-methylhexanal can be achieved through several synthetic routes. One common method involves the reaction of 2-methylhexanal with formaldehyde and ammonia under controlled conditions. The reaction typically proceeds via a Mannich reaction, where the aldehyde reacts with formaldehyde and ammonia to form the desired aminomethyl derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the process. Additionally, the use of catalysts may be employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-2-hydroxy-2-methylhexanal undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of 3-(Aminomethyl)-2-oxo-2-methylhexanal.
Reduction: Formation of 3-(Aminomethyl)-2-hydroxy-2-methylhexanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Aminomethyl)-2-hydroxy-2-methylhexanal has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-2-hydroxy-2-methylhexanal involves its interaction with various molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the hydroxyl group can participate in hydrogen bonding and other polar interactions. These interactions can influence the compound’s biological activity and its role in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(Aminomethyl)-2-hydroxy-2-methylhexanoic acid
- 3-(Aminomethyl)-2-hydroxy-2-methylpentanal
- 3-(Aminomethyl)-2-hydroxy-2-methylbutanal
Uniqueness
3-(Aminomethyl)-2-hydroxy-2-methylhexanal is unique due to its specific combination of functional groups and its structural configuration. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
3-(aminomethyl)-2-hydroxy-2-methylhexanal |
InChI |
InChI=1S/C8H17NO2/c1-3-4-7(5-9)8(2,11)6-10/h6-7,11H,3-5,9H2,1-2H3 |
InChI Key |
SZXSPJIOWIMVFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CN)C(C)(C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


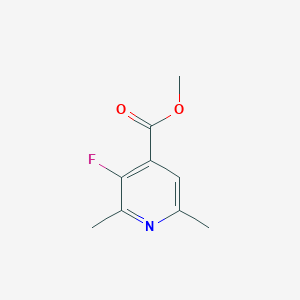
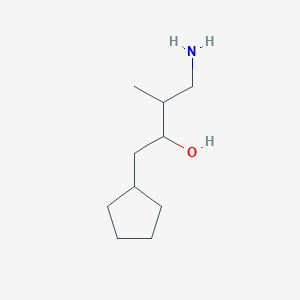
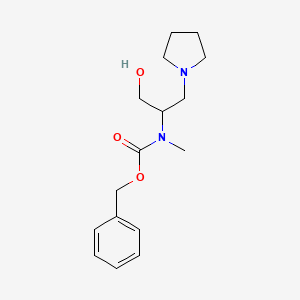


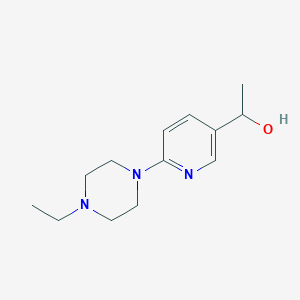

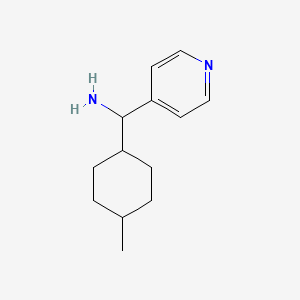
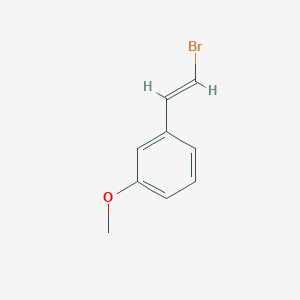
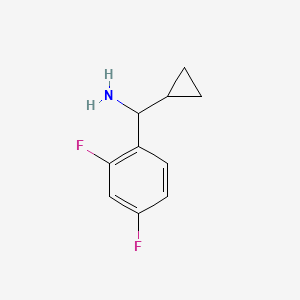
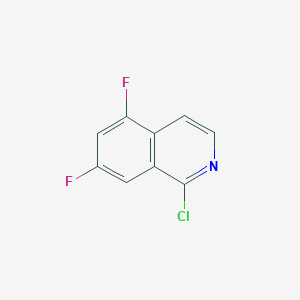
![6-Bromo-3-chloro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13648546.png)
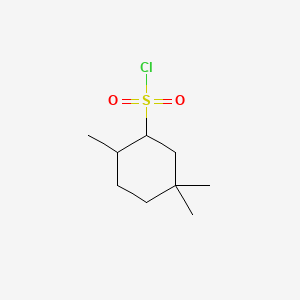
![tert-butyl N-{6-aminospiro[3.3]heptan-2-yl}carbamate dihydrochloride](/img/structure/B13648567.png)
